
Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves various established methods such as the Skraup reaction, the Doebner-Miller reaction, and the Friedländer synthesis For the specific compound Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro-, a multi-step synthetic route is often employed
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions under optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. The compound’s anticancer activity could be attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Ciprofloxacin: A fluoroquinolone antibiotic with a quinoline-like structure
Uniqueness
Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the dichloromethyl and nitro groups enhances its reactivity and potential biological activity compared to simpler quinoline derivatives .
Propriétés
Numéro CAS |
184957-72-0 |
|---|---|
Formule moléculaire |
C12H10Cl2N2O4 |
Poids moléculaire |
317.12 g/mol |
Nom IUPAC |
4-(dichloromethyl)-6,7-dimethoxy-5-nitroquinoline |
InChI |
InChI=1S/C12H10Cl2N2O4/c1-19-8-5-7-9(6(12(13)14)3-4-15-7)10(16(17)18)11(8)20-2/h3-5,12H,1-2H3 |
Clé InChI |
IKZLMTZOWWTHJO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC=CC(=C2C(=C1OC)[N+](=O)[O-])C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


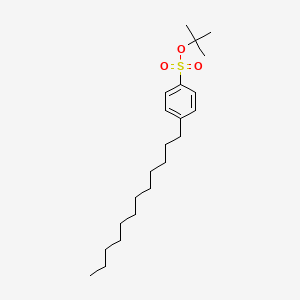

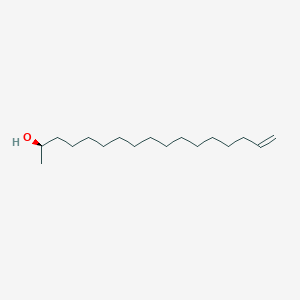
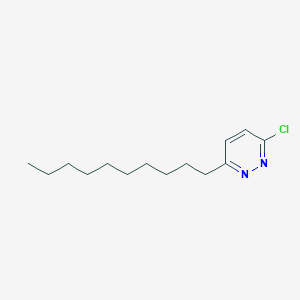
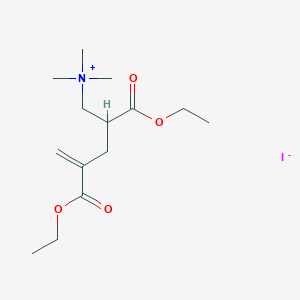

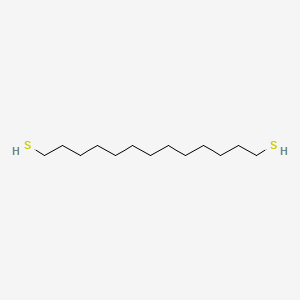
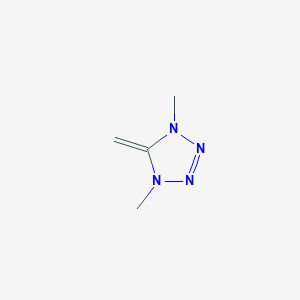
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)
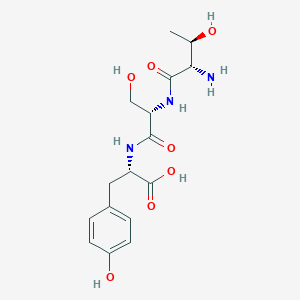
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
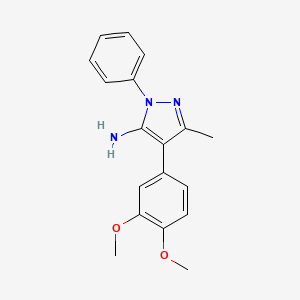
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
